6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine
Description
6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine is a complex organic compound known for its unique chemical structure and properties
Properties
CAS No. |
85826-41-1 |
|---|---|
Molecular Formula |
C15H16Br2ClN3 |
Molecular Weight |
433.57 g/mol |
IUPAC Name |
N-benzyl-6-chloro-5-(2,3-dibromopropyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C15H16Br2ClN3/c1-10-20-14(18)13(7-12(17)8-16)15(21-10)19-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,19,20,21) |
InChI Key |
BYDDQTQOWUEJJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CC(CBr)Br)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine typically involves multiple steps, starting with the preparation of the pyrimidine core. The chlorination and bromination steps are crucial for introducing the chloro and dibromo substituents, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Safety measures are also critical due to the handling of reactive intermediates and hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain substituents or reduce the oxidation state of the compound.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines .
Scientific Research Applications
6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine involves its interaction with specific molecular targets. These interactions can disrupt normal cellular processes, leading to various biological effects. The compound may inhibit certain enzymes or interfere with DNA replication, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-methylpyridin-2-amine: Shares a similar pyrimidine core but lacks the dibromopropyl and phenylmethyl substituents.
6-Chloro-5-(2,3-dibromopropyl)-2-methylpyrimidin-4-amine: Similar structure but without the phenylmethyl group.
Uniqueness
What sets 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine apart is its unique combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine, also known by its CAS number 85826-41-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes halogen substituents and an aromatic amine, which may contribute to its pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 433.61 g/mol. Its structure is characterized by the presence of a chloro group and dibromopropyl side chain, which are significant for its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine has been primarily investigated in the context of its toxicity and potential therapeutic effects.
Toxicity Studies
Acute toxicity studies have indicated that this compound exhibits significant lethality in rodent models. The lethal dose (LD50) for intraperitoneal administration in mice has been reported as 2400 mg/kg, indicating a moderate level of acute toxicity . Such findings suggest that while the compound may have potential therapeutic applications, careful consideration must be given to its safety profile.
Data Table: Summary of Biological Activities
| Activity | Observation | Reference |
|---|---|---|
| Acute Toxicity (LD50) | 2400 mg/kg (intraperitoneal in mice) | |
| Antimicrobial Potential | Related compounds show activity against bacteria |
Case Studies and Research Findings
While comprehensive case studies specifically on this compound are scarce, several research articles have discussed the broader class of pyrimidine derivatives. These studies often highlight:
- Mechanisms of Action : Many pyrimidine derivatives act by inhibiting nucleic acid synthesis or interfering with metabolic pathways in pathogens.
- Potential Therapeutic Uses : There is ongoing research into the use of such compounds as antiviral or anticancer agents due to their structural similarities with known pharmacologically active molecules.
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